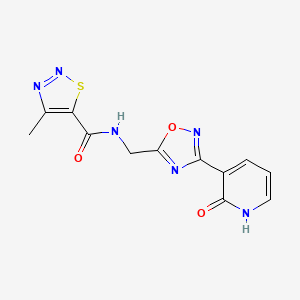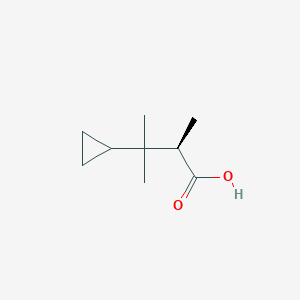
(2R)-3-Cyclopropyl-2,3-dimethylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-3-Cyclopropyl-2,3-dimethylbutanoic acid, also known as CPDMBA, is a chiral compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPDMBA belongs to the class of cyclopropyl fatty acids, which are known for their anti-inflammatory and anti-cancer properties.
作用機序
The exact mechanism of action of (2R)-3-Cyclopropyl-2,3-dimethylbutanoic acid is not fully understood. However, it has been suggested that this compound exerts its effects by modulating various signaling pathways, including the nuclear factor kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the AMPK pathway.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and improve glucose tolerance and insulin sensitivity. This compound has also been found to reduce oxidative stress and inflammation in animal models of liver disease.
実験室実験の利点と制限
(2R)-3-Cyclopropyl-2,3-dimethylbutanoic acid has several advantages for lab experiments. It is a chiral compound, which makes it useful for studying enantioselective reactions. This compound is also stable under normal laboratory conditions, which makes it easy to handle and store.
However, there are some limitations to using this compound in lab experiments. This compound is relatively expensive compared to other cyclopropyl fatty acids, which may limit its use in large-scale experiments. In addition, this compound has a low solubility in water, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on (2R)-3-Cyclopropyl-2,3-dimethylbutanoic acid. One area of research is to further elucidate the mechanism of action of this compound. This will help to better understand how this compound exerts its anti-inflammatory, anti-cancer, and anti-diabetic effects.
Another area of research is to explore the potential of this compound as a therapeutic agent for various diseases. This compound has shown promise as a potential treatment for inflammatory diseases, cancer, and diabetes. Further studies are needed to determine the efficacy and safety of this compound in humans.
Conclusion:
In conclusion, this compound is a chiral compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has anti-inflammatory, anti-cancer, and anti-diabetic properties. It is synthesized using various methods, and has advantages and limitations for lab experiments. Future research on this compound will help to further elucidate its mechanism of action and explore its potential as a therapeutic agent for various diseases.
合成法
(2R)-3-Cyclopropyl-2,3-dimethylbutanoic acid can be synthesized using various methods, including the Grignard reaction, Suzuki coupling, and Heck reaction. The most common method used for the synthesis of this compound is the Grignard reaction. In this method, cyclopropylmagnesium bromide is reacted with 2,3-dimethyl-3-bromobutyric acid in the presence of a catalyst such as copper iodide to yield this compound.
科学的研究の応用
(2R)-3-Cyclopropyl-2,3-dimethylbutanoic acid has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
This compound has also been found to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. It has been suggested that this compound exerts its anti-cancer effects by inducing apoptosis and inhibiting angiogenesis.
In addition, this compound has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It has been suggested that this compound exerts its anti-diabetic effects by activating the AMP-activated protein kinase (AMPK) pathway, which plays a key role in glucose and lipid metabolism.
特性
IUPAC Name |
(2R)-3-cyclopropyl-2,3-dimethylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-6(8(10)11)9(2,3)7-4-5-7/h6-7H,4-5H2,1-3H3,(H,10,11)/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPUGOPIDYZVGG-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C(C)(C)C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)C(C)(C)C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
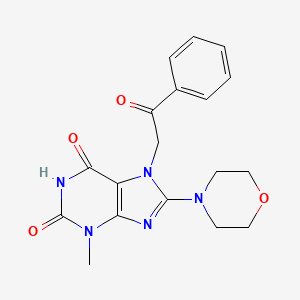

![1H-Imidazol-5-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2880239.png)
![2-Deoxy-2-[(1-oxo-4-pentyn-1-yl)amino]-D-glucose](/img/structure/B2880240.png)
![N-[(2-chlorophenyl)methyl]cyclopentanamine](/img/structure/B2880242.png)
![Ethyl 2-((2,2,2-trichloro-1-isobutyramidoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2880244.png)
![4-Fluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2880245.png)
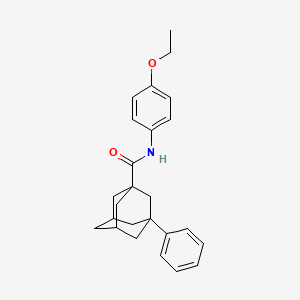
![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2,4-dimethylbenzoate](/img/structure/B2880248.png)
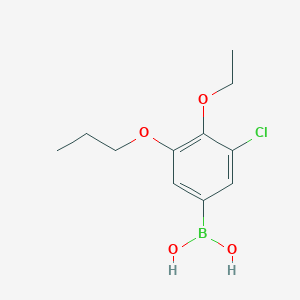
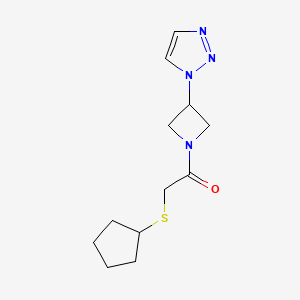
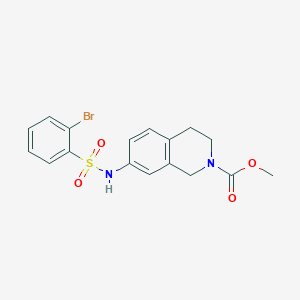
![2-ethyl-6-(4-methylbenzyl)-5-((3-methylbenzyl)thio)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2880257.png)
